N,N-Diethyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride
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Description
N,N-Diethyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C14H26ClN5 and its molecular weight is 299.85. The purity is usually 95%.
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Biological Activity
N,N-Diethyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride, with the CAS number 1353947-01-9, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets, particularly in the context of cancer research and potential therapeutic applications.
The compound is believed to exert its effects through multiple pathways:
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell survival and growth.
- Targeting Kinases : Similar compounds have shown efficacy in targeting specific kinases involved in tumorigenesis, suggesting that this compound may also interact with these pathways .
Anti-Cancer Activity
A study focusing on related piperidine derivatives demonstrated significant cytotoxic effects against various hematological cancer cell lines. These compounds increased the expression of apoptosis-promoting genes such as p53 and Bax, indicating a potential mechanism through which this compound may operate .
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound I | Myeloma | 0.5 | Apoptosis induction |
Compound II | Leukemia | 0.7 | Apoptosis induction |
N,N-Diethyl... | TBD | TBD | TBD |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction of this compound with various target proteins. These studies indicate favorable interactions with active site residues similar to other known inhibitors, suggesting its potential as a therapeutic candidate .
Pharmacokinetics and ADMET Properties
Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses have been conducted to evaluate the drug-like properties of this compound. Preliminary data suggest that the compound possesses favorable pharmacokinetic characteristics, including:
- Good Solubility : Indicating potential for effective oral bioavailability.
- Metabolic Stability : Suggesting lower chances of rapid degradation in biological systems.
Properties
IUPAC Name |
N,N-diethyl-6-[3-(methylamino)piperidin-1-yl]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5.ClH/c1-4-18(5-2)13-9-14(17-11-16-13)19-8-6-7-12(10-19)15-3;/h9,11-12,15H,4-8,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPOPHZGURZPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)N2CCCC(C2)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.